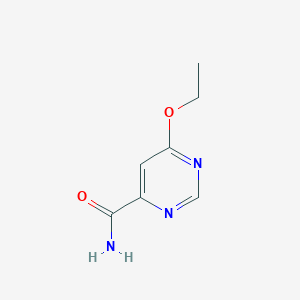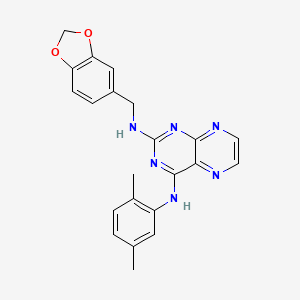![molecular formula C17H20N2O3S2 B2509238 ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-97-6](/img/structure/B2509238.png)
ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
One area of application involves the chemical transformation of related thiazole derivatives, which serves as a methodological basis for synthesizing a wide range of heterocyclic compounds. For example, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates highlights the reactivity of thiazole derivatives under various conditions, leading to the synthesis of compounds with potential biological activity (Albreht et al., 2009).
Pharmacological Potential
Another research domain focuses on the pharmacological potential of thiazole derivatives. Studies have synthesized and evaluated the biological activities of various thiazole-based compounds, indicating their potential as therapeutic agents. For instance, the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents show the versatility of thiazole derivatives in drug design and development (Gokulan et al., 2012).
Molecular Interactions and Structural Analysis
The study of molecular interactions and structural analysis of thiazole derivatives provides insights into their chemical properties and potential applications. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea and its mechanism offer valuable information on the reactivity of these compounds, potentially guiding the synthesis of novel derivatives with specific properties (Ledenyova et al., 2018).
Antineoplastic Activity
Furthermore, the exploration of antineoplastic activity in thiazole derivatives underlines the ongoing search for new anticancer agents. The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents exemplifies the pursuit of novel therapeutic compounds within this chemical class (Koebel et al., 1975).
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, like the one in the given compound, are often used in medicinal chemistry due to their bioactive properties . They can interact with a variety of biological targets, including enzymes, receptors, and ion channels. The exact target would depend on the specific structure and functional groups of the compound.
Propiedades
IUPAC Name |
ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-4-22-16(21)15-12(2)19(3)17(24-15)18-14(20)10-11-23-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTUXCLXLFZABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCSC2=CC=CC=C2)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)


![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2509170.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)
![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2509176.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
